molecular formula C16H14N2O3 B11724687 3-Hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]-1-phenylprop-2-en-1-one

3-Hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]-1-phenylprop-2-en-1-one

Cat. No.: B11724687
M. Wt: 282.29 g/mol
InChI Key: JUHZDYVOXURUSC-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]-1-phenylprop-2-en-1-one typically involves the diazotization of 4-methoxyaniline followed by a coupling reaction with a suitable β-diketone. The general steps are as follows:

    Diazotization: 4-Methoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a β-diketone, such as acetylacetone, under basic conditions to form the azo compound.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]-1-phenylprop-2-en-1-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinones.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4), resulting in the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Na2S2O4 in aqueous medium.

    Substitution: HNO3 for nitration, H2SO4 for sulfonation.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

3-Hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]-1-phenylprop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of aromatic amines, which can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxyphenylacetic acid
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 3-Hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 3-Hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]-1-phenylprop-2-en-1-one is unique due to its specific azo linkage and the presence of both hydroxy and methoxy groups. These functional groups confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14N2O3/c1-21-14-9-7-13(8-10-14)17-18-15(11-19)16(20)12-5-3-2-4-6-12/h2-11,19H,1H3

InChI Key

JUHZDYVOXURUSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CC=C2

Origin of Product

United States

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